Boc-NH-PPG2
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Overview
Description
Preparation Methods
The synthesis of Boc-NH-PPG2 involves the protection of amino groups using tert-Butyloxycarbonyl (Boc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis . Industrial production methods for this compound are similar, involving large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Boc-NH-PPG2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This deprotection step is crucial for subsequent functionalization of the amino group.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Nucleophilic Reactions: The Boc-protected amino group is stable towards most nucleophiles and bases, allowing for orthogonal protection strategies using base-labile groups such as Fmoc.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Boc-NH-PPG2 involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Boc-NH-PPG2 is unique among PROTAC linkers due to its alkyl/ether-based structure, which provides stability and flexibility in the synthesis of PROTACs . Similar compounds include:
Fmoc-NH-PPG2: A base-labile linker used in orthogonal protection strategies.
Cbz-NH-PPG2: A benzyl carbamate-protected linker that can be deprotected by catalytic hydrogenation.
Alloc-NH-PPG2: An allyloxycarbonyl-protected linker used in specific synthetic applications.
These similar compounds offer different protection and deprotection strategies, allowing for versatile synthetic approaches in the development of PROTACs and other complex molecules .
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-6-4-8-15-9-5-7-13/h13H,4-9H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYNDESZOQIQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312905-31-9 |
Source
|
Record name | tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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